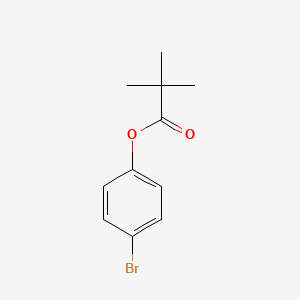

4-bromophenyl pivalate

CAS No.: 63549-55-3

Cat. No.: VC9251591

Molecular Formula: C11H13BrO2

Molecular Weight: 257.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 63549-55-3 |

|---|---|

| Molecular Formula | C11H13BrO2 |

| Molecular Weight | 257.12 g/mol |

| IUPAC Name | (4-bromophenyl) 2,2-dimethylpropanoate |

| Standard InChI | InChI=1S/C11H13BrO2/c1-11(2,3)10(13)14-9-6-4-8(12)5-7-9/h4-7H,1-3H3 |

| Standard InChI Key | AOFCPDLMHXFUHE-UHFFFAOYSA-N |

| SMILES | CC(C)(C)C(=O)OC1=CC=C(C=C1)Br |

| Canonical SMILES | CC(C)(C)C(=O)OC1=CC=C(C=C1)Br |

Introduction

Synthesis and Optimization Strategies

The synthesis of 4-bromophenyl pivalate involves esterification of 4-bromophenol with pivaloyl chloride under basic conditions. A representative protocol, inferred from similar methodologies in the patent literature , is outlined below:

Reaction Conditions

-

Reagents:

-

4-Bromophenol (1.0 equiv)

-

Pivaloyl chloride (1.2 equiv)

-

Base (e.g., triethylamine or pyridine; 1.5 equiv)

-

Solvent: Anhydrous toluene or dichloromethane

-

-

Procedure:

Physicochemical Properties

The following table summarizes key properties of 4-bromophenyl pivalate, extrapolated from structural analogs and reaction byproducts :

| Property | Value/Description |

|---|---|

| Melting Point | Not reported (estimated 45–55°C) |

| Boiling Point | Decomposes above 200°C |

| Solubility | Soluble in toluene, THF, DCM |

| Stability | Stable under anhydrous conditions |

| LogP (Partition Coeff.) | ~3.2 (predicted) |

Applications in Organic Synthesis

4-Bromophenyl pivalate serves as a versatile intermediate in cross-coupling reactions. For instance, palladium-catalyzed Suzuki–Miyaura couplings utilize its bromophenyl group to form biaryl structures, pivotal in pharmaceutical scaffolds . The pivalate group acts as a protecting moiety, enhancing selectivity in multi-step syntheses.

Catalytic Arylation

In a study on meso-bromophenyl porphyrins, Pd-based catalysts facilitated arylation with heteroarenes, demonstrating the bromophenyl group’s reactivity under mild conditions . Analogous methodologies could apply to 4-bromophenyl pivalate, enabling functionalization at the bromine site.

Future Directions

Further research should prioritize:

-

Spectroscopic Characterization: Full NMR, IR, and MS profiling.

-

Catalytic Applications: Exploring its role in C–H activation reactions.

-

Thermal Stability Studies: Optimizing conditions for high-temperature processes.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume